molecular formula C9H8N2O2 B130307 2-cyano-N-(4-hydroxyphenyl)acetamide CAS No. 50982-67-7

2-cyano-N-(4-hydroxyphenyl)acetamide

Cat. No.: B130307
CAS No.: 50982-67-7
M. Wt: 176.17 g/mol
InChI Key: QJZGLLNNPVGEBD-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-hydroxyphenyl)acetamide is a multifunctional acetamide derivative characterized by a cyano group (–CN) at the α-position of the acetamide backbone and a para-hydroxyphenyl substituent. This compound has garnered attention in synthetic organic chemistry and medicinal research due to its versatility as a precursor in multicomponent reactions (MCRs) for constructing bioactive heterocycles, particularly 2-pyridone derivatives . Its structure combines electron-withdrawing (–CN) and electron-donating (–OH) groups, enabling diverse reactivity. Notably, derivatives of this compound have demonstrated anti-inflammatory activity in vivo and in vitro, with inhibition of interleukin-6 (IL-6) being a key mechanism . Physicochemical properties include a melting point of 229–231°C and distinct NMR spectral features (e.g., δ 4.44 ppm for the –CH2 group and δ 8.91 ppm for the phenolic –OH) .

Properties

IUPAC Name

2-cyano-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZGLLNNPVGEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501056
Record name 2-Cyano-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-67-7
Record name 2-Cyano-N-(4-hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50982-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-cyano-N-(4-hydroxyphenyl)acetamide derivatives. For instance, derivatives synthesized from this compound have shown significant antiproliferative activity against various cancer cell lines, including colorectal and esophageal carcinoma cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be as low as 0.29 μM, indicating strong cytotoxic effects compared to established chemotherapeutic agents like 5-fluorouracil (IC50 = 5 μM) .

Pesticidal Efficacy
The compound has also been investigated for its pesticidal properties. In a study focusing on pest control, derivatives of cyanoacetamides were tested against common agricultural pests such as Spodoptera littoralis (cotton leafworm) and Phenacoccus solenopsis (cotton mealybug). Results indicated that certain derivatives exhibited high toxicity levels, suggesting their potential use as effective pesticides in agriculture .

Table 1: Summary of Biological Activities

Compound DerivativeCell Line TestedIC50 (μM)Notes
This compoundHCT116 (Colorectal Cancer)0.29Superior activity compared to 5-FU
This compoundEsophageal Carcinoma3.1Induced apoptosis without harming normal cells
Cyanoacetamide DerivativeSpodoptera littoralisLC50High toxicity observed
Cyanoacetamide DerivativePhenacoccus solenopsisLC50Effective against cotton mealybug

Therapeutic Potential

The versatility of this compound opens avenues for its application in drug development:

  • Cancer Therapy : Given its promising anticancer activity, further exploration into its mechanism of action could lead to the development of novel anticancer drugs.
  • Agricultural Applications : With increasing resistance among pests to conventional pesticides, compounds like this compound could provide alternative solutions in pest management strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related acetamide derivatives, highlighting differences in substituents, applications, and biological/physical properties:

Compound Name Substituents/Modifications Key Applications/Findings Physicochemical Properties Reference
2-Cyano-N-(4-hydroxyphenyl)acetamide –CN (α-position), –OH (para-phenyl) Anti-inflammatory activity (IL-6 inhibition: 65.1%); precursor for 2-pyridone synthesis Mp: 229–231°C; 1H NMR (DMSO-d6): δ 4.44 (s, –CH2)
2-Cyano-N-(4-methylphenyl)acetamide –CN (α-position), –CH3 (para-phenyl) Cannabinoid receptor type 2 agonist candidate Mp: 154°C; 1H NMR: δ 2.25 (s, –CH3)
2-Chloro-N-(4-cyanophenyl)acetamide –Cl (α-position), –CN (para-phenyl) Synthetic intermediate in organic chemistry; halogenated derivative Formula: C9H7ClN2O; Safety risks due to halogen
N-(4-Hydroxyphenethyl)acetamide –CH2CH2– linkage between acetamide and phenyl Weak cytotoxicity against cancer cells (SMMC-7721, HeLa) Isolated from fungal metabolites
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Additional –NH– bridge Impurity in paracetamol synthesis; lithographic plate production Structurally related to acetaminophen
2-Azido-N-(4-fluorophenyl)acetamide –N3 (α-position), –F (para-phenyl) Explored for crystallography and structural studies Synthesized via azide-alkyne cycloaddition

Key Comparative Insights :

Anti-Inflammatory Activity: The hydroxyl group in this compound enhances anti-inflammatory efficacy compared to methyl-substituted analogues. For instance, its derivative 53b (with a 4-MeO substituent) showed 65.1% IL-6 inhibition, outperforming phenylbutazone at early time points . In contrast, chloro or azido derivatives (e.g., 2-chloro-N-(4-cyanophenyl)acetamide) lack reported anti-inflammatory data but pose higher toxicity risks due to halogen content .

Ethyl acetoacetate or acetylacetone as co-reactants further diversify product scaffolds, underscoring its role in heterocyclic chemistry .

Physicochemical Properties: The para-hydroxyl group increases polarity and melting point (229–231°C) compared to methyl-substituted analogues (154°C) . Halogenated derivatives (e.g., 2-chloro-N-(4-cyanophenyl)acetamide) exhibit lower solubility and higher environmental toxicity .

Biological Activity: this compound derivatives (e.g., ACR-2 and ACR-3) also serve as corrosion inhibitors for copper, achieving 84–86% efficiency via Langmuir adsorption .

Preparation Methods

Direct Cyanoacetylation of 4-Aminophenol

The most straightforward method involves reacting 4-aminophenol with cyanoacetic acid or its activated esters. A typical procedure includes:

  • Reagents : 4-Aminophenol, cyanoacetic acid, DMF (solvent), and triethylamine (base).

  • Conditions : Stirring at 80–100°C for 4–6 hours under nitrogen atmosphere.

  • Workup : Precipitation in ice-water followed by recrystallization from ethanol-DMF (9:1).

  • Yield : 84%.

Mechanistic Insight : The base deprotonates 4-aminophenol, enhancing nucleophilicity for attack on the cyanoacetic acid carbonyl. The reaction proceeds via an addition-elimination pathway.

Ester-Based Condensation

Alternative routes employ cyanoacetic acid esters (e.g., methyl cyanoacetate) to minimize side reactions:

  • Procedure : 4-Aminophenol and methyl cyanoacetate are refluxed in toluene with catalytic sodium ethoxide.

  • Advantages : Reduced hydrolysis of the cyano group compared to acid-based methods.

  • Yield : 76–82%.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation (MWI) significantly accelerates reaction kinetics. A modified protocol involves:

  • Reagents : 4-Aminophenol, cyanoacetic acid, ZnCl₂ (catalyst), and minimal DMF.

  • Conditions : Irradiation at 300 W for 10–15 minutes.

  • Yield : 89% (compared to 81% for conventional heating).

Key Benefit : MWI reduces reaction time from hours to minutes by leveraging dielectric heating, which polarizes reactants and lowers activation energy.

Pyrazole Intermediate Route

Synthesis via 1-Cyanoacetyl-3,5-Dimethylpyrazole

A multi-step approach using a pyrazole intermediate enhances regioselectivity:

  • Step 1 : Cyanoacetic acid hydrazide reacts with acetylacetone in ethanol to form 1-cyanoacetyl-3,5-dimethylpyrazole.

  • Step 2 : The pyrazole intermediate undergoes nucleophilic substitution with 4-aminophenol in DMF.

  • Yield : 74% overall.

Advantage : The pyrazole acts as a leaving group, facilitating efficient amide bond formation.

Comparative Analysis of Methods

Yield and Efficiency

Method Catalyst/Solvent Time Yield
Direct condensationTriethylamine/DMF6 h84%
Ester-basedNaOEt/toluene8 h82%
MicrowaveZnCl₂/DMF15 min89%
Pyrazole intermediatePiperidine/ethanol12 h74%

Purity and Side Reactions

  • Conventional Methods : Risk of over-alkylation or hydrolysis at elevated temperatures.

  • MWI : Higher purity due to reduced thermal degradation.

  • Intermediate Route : Avoids direct handling of cyanoacetic acid, minimizing toxicity.

Optimization Strategies

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMF, DMSO) improve reactant solubility and reaction homogeneity.

  • ZnCl₂ in MWI enhances electrophilicity of the carbonyl group, accelerating condensation.

Temperature Control

  • Low-temperature staging (0–5°C during reagent mixing) prevents exothermic side reactions.

  • Gradual heating in conventional methods reduces decomposition .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 2-cyano-N-(4-hydroxyphenyl)acetamide derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via multicomponent reactions (MCRs) using catalytic systems like piperidine in refluxing ethanol. For example, 2-pyridone derivatives are prepared by reacting aromatic aldehydes, this compound, and cyanoacetamide/ethyl acetoacetate under reflux for 2–6 hours . Key parameters include reaction time, solvent polarity, and catalyst loading. Analytical validation via 1H^1H NMR (e.g., δ 3.30 ppm for –CH2_2–CN groups) and mass spectrometry ensures structural fidelity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and packing motifs. SHELX software is widely used for refinement .
  • NMR spectroscopy : Identifies functional groups (e.g., –CN at ~3.30 ppm, aromatic protons at 6.9–7.24 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 219.25 for 2-cyano-N-(1-phenylethyl)acetamide) .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is recommended for purity analysis. Stability studies should monitor degradation under varying pH, temperature, and light exposure. Storage at room temperature in inert atmospheres (e.g., N2_2) prevents hydrolysis of the cyano group .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in anti-inflammatory or cytotoxic activity (e.g., 53b vs. phenylbutazone in IL-6 inhibition ) may arise from assay conditions (e.g., cell line specificity, dose-response variability). Use orthogonal assays (e.g., carrageenan-induced edema in vivo vs. IL-6 kits in vitro) and statistical meta-analysis to validate findings. Structure-activity relationship (SAR) studies can isolate critical substituents (e.g., 4-MeO vs. 4-Br groups) .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or interleukin-6 receptors. Density functional theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) for reactive intermediates. Validate models with experimental IC50_{50} values and pharmacokinetic profiling .

Q. What experimental designs mitigate toxicity risks during in vivo studies?

  • Methodological Answer : Preliminary acute toxicity assays (OECD 423 guidelines) determine LD50_{50} ranges. Histopathological analysis of liver/kidney tissues identifies organ-specific toxicity. Dose escalation studies (e.g., 10–100 mg/kg body weight) with control groups ensure safety thresholds .

Key Recommendations for Researchers

  • Prioritize structure elucidation via X-ray crystallography to resolve stereochemical ambiguities .
  • Validate bioactivity data across multiple in vitro and in vivo models to address reproducibility challenges .
  • Use high-purity reagents (≥99%) and anhydrous conditions for synthetic protocols to minimize side reactions .

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